3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione - 941937-05-9

3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3127156
CAS Number: 941937-05-9
Molecular Formula: C12H17N5O2
Molecular Weight: 263.301
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin

Compound Description: Linagliptin ((R)-8-(3-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes [, , , ]. It exhibits a superior potency and longer duration of action compared with other DPP-4 inhibitors [].

Sitagliptin

Compound Description: Sitagliptin ((3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one) is another FDA-approved drug for the treatment of type 2 diabetes that acts as a DPP-4 inhibitor [].

Alogliptin

Compound Description: Alogliptin (2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile) is an FDA-approved drug for managing type 2 diabetes by inhibiting DPP-4 [].

Vildagliptin

Compound Description: Vildagliptin ((S)-1-[(3-Hydroxy-1-adamantyl)amino]acetyl-2-pyrrolidine carbonitrile) is another DPP-4 inhibitor utilized in the treatment of type 2 diabetes [, ].

Saxagliptin

Compound Description: Saxagliptin ((1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile) is yet another DPP-4 inhibitor clinically used for type 2 diabetes management [, ].

(R)-8-(3-Hydroxypiperidine-1-yl)-7-(but-2-yn-1-yl)-1-((5-fluorobenzo[d]thiazol-2-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Compound Description: This compound is a metabolite of the DPP-4 inhibitor yogliptin. [].

8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)

Compound Description: This compound is an identified process-related impurity of Linagliptin [].

7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)

Compound Description: This compound is another process-related impurity identified during the synthesis of Linagliptin [].

8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Impurity-III)

Compound Description: This compound represents a process-related impurity observed in the synthesis of Linagliptin [].

8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-IV)

Compound Description: This compound is a process-related impurity detected during the production of Linagliptin [].

1,7-Di(but-2-ynyl)-3-methyl-8-[(R)-3-(methyleneamino)piperidin-1-yl]-1H-purine-2,6(3H,7H)-dione (Impurity-V)

Compound Description: This compound is a process-related impurity observed during the synthesis of Linagliptin [].

7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VI)

Compound Description: This compound is an identified process-related impurity during the synthesis of Linagliptin [].

8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VII)

Compound Description: This compound is another process-related impurity identified during the synthesis of Linagliptin [].

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2)

Compound Description: This compound, synthesized and tested for its cardiovascular activity, displays strong prophylactic antiarrhythmic activity [].

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-8-(2-morpholin-4-yl-ethylamino)-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 15)

Compound Description: This compound, an 8-substituted analog of Compound 2, also exhibits strong prophylactic antiarrhythmic activity [].

8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CVT 6975)

Compound Description: CVT 6975 is a xanthine-based ligand known for its affinity for human A2B adenosine receptors [].

8-[3-(4-Chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy)-1-methyl-1H-pyrazol-5-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione (Compound 66)

Compound Description: This compound demonstrates high potency and selectivity as an antagonist for human A2B adenosine receptors [].

8-(3-Hydroxy-1-methyl-1H-pyrazol-5-yl)-1,3-dipropyl-3,7-dihydro-purine-2,6-dione (Compound 80)

Compound Description: This compound exhibits high affinity for A2B adenosine receptors with good selectivity over other subtypes [].

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20)

Compound Description: This compound displays high affinity for the A2B adenosine receptor subtype with good selectivity over other ARs [].

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

Compound Description: This compound displays very high affinity for A2B adenosine receptors and excellent selectivity over other adenosine receptor subtypes [, ].

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

Compound Description: This compound exhibits high affinity for A2B adenosine receptors and very good selectivity over other adenosine receptor subtypes [].

8-[I-(4-Amino-2-oxo-l,2dihydropyrimidin-1-yl)-ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione (Compound 3a)

Compound Description: This compound represents a novel pyrimidinyl purine dione synthesized using a one-pot method with BF3.Et2O [].

8-[1-(4-Amino-2-oxo-1,2dihydropyrimidin-l-yl)-ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Compound 3b)

Compound Description: This compound is another novel pyrimidinyl purine dione synthesized via a one-pot method using BF3.Et2O [].

8-[1-(4-Amino-2-oxo-1,2dihydropyrimidin-l-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione (Compound 3c)

Compound Description: This compound is a novel pyrimidinyl purine dione synthesized using a one-pot method with BF3.Et2O [].

3,7-dihydro-8-[(1E)-2-(3-ethoxyphenyl)ethenyl]-7 methyl-3-[3-(phosphooxy)propyl-1-(2 propynil)-1H-purine-2,6-dione (MSX-3)

Compound Description: MSX-3 is an adenosine A2A receptor antagonist with complex effects on cannabinoid self-administration [].

2-(2-furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (SCH-442416)

Compound Description: SCH-442416 is a preferential presynaptic adenosine A2A receptor antagonist, capable of attenuating the reinforcing effects of THC [].

(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

Compound Description: KW-6002 is a selective postsynaptic adenosine A2A receptor antagonist. It can enhance the reinforcing effects of THC, contrasting with the presynaptic antagonist SCH-442416 [, ].

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: ASP5854 acts as a dual antagonist for both adenosine A1 and A2A receptors, showing potential for treating Parkinson's disease and cognitive impairment [].

Properties

CAS Number

941937-05-9

Product Name

3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

3-methyl-8-(4-methylpiperidin-1-yl)-7H-purine-2,6-dione

Molecular Formula

C12H17N5O2

Molecular Weight

263.301

InChI

InChI=1S/C12H17N5O2/c1-7-3-5-17(6-4-7)11-13-8-9(14-11)16(2)12(19)15-10(8)18/h7H,3-6H2,1-2H3,(H,13,14)(H,15,18,19)

InChI Key

JRWPHXXAOJBANP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NC3=C(N2)C(=O)NC(=O)N3C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.